molecular formula C7H6N2O2 B12888976 cyanomethyl 1H-pyrrole-2-carboxylate

cyanomethyl 1H-pyrrole-2-carboxylate

Cat. No.: B12888976
M. Wt: 150.13 g/mol
InChI Key: HVMRYWAWSSLXBY-UHFFFAOYSA-N
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Description

Cyanomethyl 1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C7H6N2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyanomethyl 1H-pyrrole-2-carboxylate typically involves the condensation of pyrrole derivatives with cyanomethyl reagents. One common method is the reaction of pyrrole-2-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl 1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Cyanomethyl 1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of cyanomethyl 1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyanomethyl 1H-pyrrole-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyanomethyl and carboxylate groups allows for diverse chemical modifications and applications .

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

cyanomethyl 1H-pyrrole-2-carboxylate

InChI

InChI=1S/C7H6N2O2/c8-3-5-11-7(10)6-2-1-4-9-6/h1-2,4,9H,5H2

InChI Key

HVMRYWAWSSLXBY-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(=O)OCC#N

Origin of Product

United States

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